molecular formula C27H25N3O5S2 B2905291 (Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-36-0

(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2905291
CAS RN: 865197-36-0
M. Wt: 535.63
InChI Key: DWVDXXMVRAZQRS-DQSJHHFOSA-N
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Description

The compound contains several functional groups including a dihydroquinolinyl group, a sulfonyl group, a benzoyl group, a thiazole group, and an acetate group. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,3-dihydroquinazolin-4(1H)-ones have been synthesized through various methodologies . For instance, a diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones has been achieved through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The dihydroquinolinyl group, for instance, is a nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions, due to the presence of several reactive functional groups. For example, the sulfonyl group could undergo substitution reactions, and the benzoyl group could participate in acylation reactions .

Scientific Research Applications

Organic Synthesis and Methodology

The compound’s unique structure opens avenues for synthetic methodologies:

Computational Chemistry and Molecular Modeling

Use computational methods to explore the compound’s electronic structure, binding affinities, and interactions with biological targets.

Marsicano, V., Arcadi, A., Chiarini, M., Fabrizi, G., Goggiamani, A., & Iazzetti, A. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(2), 309–318. Link Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and fluorinated 3,3-disubstituted 2-oxindoles for anti-hepatic fibrosis. (2021). RSC Advances, 11(4), 2049–2057. Link A photoinduced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent in the presence of sodium iodide. (2016). Organic Chemistry Frontiers, 3(7), 867–871. Link

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the presence of several functional groups that are common in biologically active compounds, it could potentially have interesting biological properties .

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre (ensifentrine), primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular concentrations of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased cyclic nucleotide levels can relax smooth muscle cells in the airways, resulting in bronchodilation . Additionally, the inhibition of PDE4 can reduce the release of inflammatory mediators from immune cells, providing an anti-inflammatory effect .

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD . By relaxing the airway muscles and reducing inflammation, the compound can improve airflow and reduce the frequency and severity of COPD exacerbations .

Action Environment

The action of Ohtuvayre may be influenced by various environmental factors For instance, the presence of other medications, the patient’s health status, and lifestyle factors could potentially affect the compound’s efficacy and stability.

properties

IUPAC Name

methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-18-9-14-23-24(16-18)36-27(29(23)17-25(31)35-2)28-26(32)20-10-12-21(13-11-20)37(33,34)30-15-5-7-19-6-3-4-8-22(19)30/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVDXXMVRAZQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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